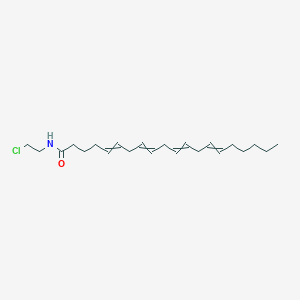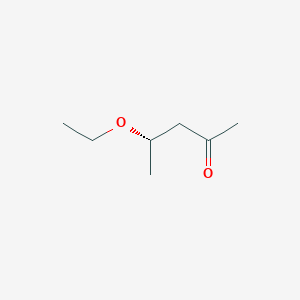
2-Pentanone, 4-ethoxy-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-ethoxy-, (S)-(9CI) is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing 2-Pentanone, 4-ethoxy-, (S)-(9CI) involves the enantioselective reduction of 4-ethoxypentan-2-one using a chiral catalyst. This process typically employs hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.
Route 2: Another method involves the asymmetric alkylation of ethyl acetoacetate with an appropriate alkyl halide in the presence of a chiral auxiliary or catalyst.
Industrial Production Methods:
Method 1: Industrial production often utilizes the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst.
Method 2: Another industrial approach is the continuous flow synthesis, which allows for the production of 2-Pentanone, 4-ethoxy-, (S)-(9CI) in a more controlled and efficient manner.
Types of Reactions:
Oxidation: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-ethoxy-, (S)-(9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-ethoxy-, (S)-(9CI) depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved vary based on the enzyme or receptor it interacts with. For example, in pharmaceutical applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
®-4-Ethoxypentan-2-one: The enantiomer of 2-Pentanone, 4-ethoxy-, (S)-(9CI), which has different chiral properties and may exhibit different biological activities.
4-Ethoxypentan-2-one: The racemic mixture of both enantiomers, which may have different physical and chemical properties compared to the pure enantiomers.
4-Methoxypentan-2-one: A similar compound with a methoxy group instead of an ethoxy group, which may have different reactivity and applications.
Uniqueness: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific configuration can lead to different biological activities and interactions compared to its enantiomer or racemic mixture.
Eigenschaften
CAS-Nummer |
155189-69-8 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(4S)-4-ethoxypentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(3)5-6(2)8/h7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
BMHLYNKQNZQHKZ-ZETCQYMHSA-N |
SMILES |
CCOC(C)CC(=O)C |
Isomerische SMILES |
CCO[C@@H](C)CC(=O)C |
Kanonische SMILES |
CCOC(C)CC(=O)C |
Synonyme |
2-Pentanone, 4-ethoxy-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



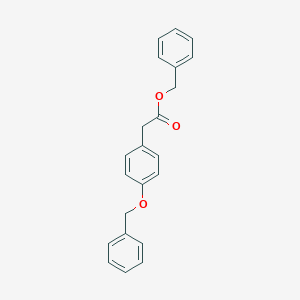

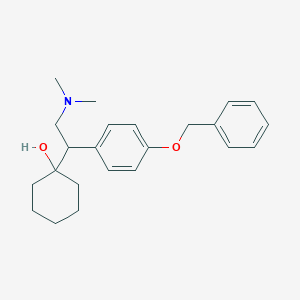
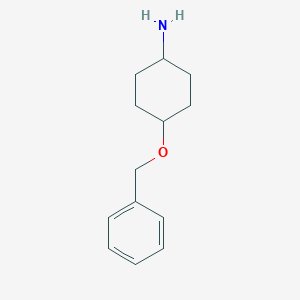



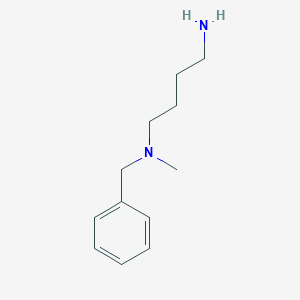

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
